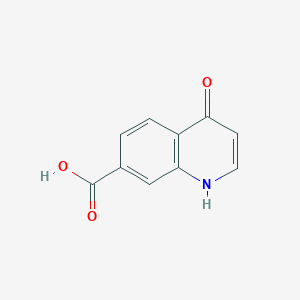

4-Hydroxyquinoline-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMXIULYGYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-55-5, 1150618-22-6 | |

| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Ii. Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Hydroxyquinoline-7-carboxylic Acid

The construction of the this compound framework can be approached through several established synthetic routes. These methods often involve the sequential formation of the quinoline (B57606) ring system followed by functional group manipulations.

A plausible multi-step synthesis for this compound can be conceptualized based on well-established quinoline synthesis reactions. One such approach could commence with the reaction of 3-aminobenzoic acid with diethyl ethoxymethylenemalonate. This initial condensation would be followed by a thermal cyclization to form the corresponding ethyl 4-hydroxyquinoline-7-carboxylate. The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid. While specific literature detailing this exact sequence for this particular isomer is not abundant, this route is a logical extension of the widely used Gould-Jacobs reaction.

Another potential multi-step pathway could involve the nitration of a suitable quinoline precursor, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to install the hydroxyl group. The carboxylic acid moiety could be introduced at an appropriate stage via methods such as oxidation of a methyl group or through a palladium-catalyzed carbonylation reaction.

More advanced and efficient methodologies for the synthesis of quinoline derivatives often focus on reducing the number of steps, improving yields, and employing milder reaction conditions. For the synthesis of this compound, catalyst-driven approaches offer a significant improvement over classical methods. For instance, the use of transition metal catalysts, such as palladium or copper, can facilitate key bond-forming reactions in the quinoline synthesis, often with high regioselectivity. While specific examples for this exact molecule are not extensively documented, the broader field of quinoline synthesis is rich with such innovations.

Synthesis of this compound Derivatives and Analogs

The foundational structure of this compound is a versatile template for the synthesis of a wide range of derivatives and analogs. Classical organic reactions, as well as modern techniques, are employed to modify the core and introduce diverse functionalities.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline (B1666331) derivatives. chemicalbook.comchemicalbook.com This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. chemicalbook.com For the synthesis of derivatives of this compound, a substituted 3-aminobenzoic acid could be utilized as the aniline component. The general mechanism begins with a nucleophilic attack from the amine nitrogen, leading to the formation of a condensation product. chemicalbook.com Subsequent heating induces a 6-electron cyclization to form the quinoline ring. chemicalbook.com Saponification of the resulting ester yields the carboxylic acid. chemicalbook.com This method is particularly effective for anilines bearing electron-donating groups at the meta-position. chemicalbook.com

Table 1: Key Steps in the Gould-Jacobs Reaction

| Step | Description |

| 1. Condensation | An aniline derivative reacts with an alkoxymethylenemalonic ester. |

| 2. Cyclization | The intermediate undergoes thermal cyclization to form the 4-hydroxy-3-carboalkoxyquinoline. |

| 3. Saponification | The ester group is hydrolyzed to a carboxylic acid. |

| 4. Decarboxylation (Optional) | Heating can lead to the removal of the carboxylic acid at the 3-position. chemicalbook.com |

This reaction has been instrumental in the synthesis of numerous biologically active quinolone structures. chemicalbook.com

The Pfitzinger reaction provides a direct route to substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. nih.gov The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base like potassium hydroxide (B78521) to form a keto-acid intermediate. nih.gov This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. nih.gov

To synthesize analogs of this compound using this method, a substituted isatin would be required. The versatility of the Pfitzinger reaction allows for the introduction of various substituents on the quinoline ring, depending on the choice of the carbonyl compound.

Modern synthetic chemistry has increasingly adopted microwave-assisted and catalyst-driven reactions to enhance the efficiency and sustainability of chemical transformations. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields in the synthesis of quinoline derivatives. acs.org For instance, the Gould-Jacobs reaction can be accelerated under microwave conditions. acs.org

Catalyst-driven reactions, particularly those employing transition metals, have also revolutionized quinoline synthesis. Palladium-catalyzed carbonylation reactions, for example, are a powerful tool for introducing carboxylic acid functionalities. chemicalbook.com Furthermore, organocatalysts are being explored for the synthesis of quinoline-4-carboxylic acid derivatives in a greener and more efficient manner. nih.gov These advanced methodologies offer promising avenues for the synthesis of this compound and its derivatives with greater control and efficiency.

Derivatization at the Carboxylic Acid Moiety

The carboxylic acid group at the C-7 position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through common organic reactions. These modifications are fundamental in altering the molecule's polarity, size, and interaction with biological systems.

Key derivatization reactions include:

Esterification: The conversion of the carboxylic acid to an ester is a straightforward method to modify the compound's lipophilicity. This is typically achieved by reacting the parent acid with an alcohol under acidic conditions or by using coupling agents.

Amidation: Forming an amide by reacting the carboxylic acid with an amine is a widely used strategy. This transformation introduces a hydrogen bond donor and acceptor, which can be critical for molecular recognition. The reaction often requires activating the carboxylic acid, for example, by converting it into an acid chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). orgsyn.orgyoutube.comkhanacademy.orglibretexts.org This approach has been used to connect the quinoline core to other pharmacophoric moieties, creating hybrid molecules with potentially enhanced biological profiles. google.com

| Reaction Type | Reagents | Functional Group Formed | Significance |

|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) | Increases lipophilicity, modifies solubility |

| Amidation | Amine (R-NH2), Coupling Agent (e.g., DCC) | Amide (-CONHR) | Introduces H-bond donor/acceptor, enables conjugation |

Functionalization of the Quinoline Ring System

Beyond the carboxylic acid, the quinoline ring itself is amenable to various functionalization reactions. Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, have enabled precise modifications at various positions on the heterocyclic core. chemrxiv.orgchemrxiv.orgnih.gov

The existing 4-hydroxy group plays a crucial role in directing these functionalizations. Its electron-donating nature activates the ring, and it can act as a directing group to guide new substituents to specific locations. chemrxiv.org For instance, the hydroxyl group can direct electrophilic substitution or metal-catalyzed C-H functionalization to the C-5 position. chemrxiv.org

Common functionalization strategies for the 4-hydroxyquinoline scaffold include:

Directed C-H Functionalization: By employing a suitable directing group, often a modification of the 4-hydroxy group (e.g., an O-carbamoyl group) or by introducing an N-oxide, chemists can achieve site-selective installation of new groups. chemrxiv.orgchemrxiv.org The N-oxide, for example, directs functionalization to the C-2 and C-8 positions. chemrxiv.org

Alkenylation and Annulation: Under rhodium or ruthenium catalysis, the C-5 position can undergo alkenylation with alkynes, which can lead to a subsequent annulation reaction with the adjacent 4-hydroxyl group to form fused pyran ring systems. chemrxiv.org

Aminomethylation (Mannich Reaction): The 4-hydroxyquinoline scaffold is reactive in the Mannich reaction, which involves an amine, formaldehyde, and the active hydrogen on the quinoline ring. nih.govmdpi.com This reaction typically introduces an aminomethyl group at the C-3 position, providing a versatile handle for further chemical elaboration.

| Reaction Type | Key Reagents/Catalysts | Position(s) Functionalized | Introduced Group |

|---|---|---|---|

| Directed C-H Functionalization | Pd(OAc)2, Ru, Rh catalysts; N-oxide directing group | C-2, C-8, C-5 | Aryl, Alkyl, etc. |

| Alkenylation/Annulation | [RuCl2(p-cymene)]2, Alkynes | C-5 | Fused Pyran Ring |

| Aminomethylation (Mannich) | Formaldehyde, Amine | C-3 | Aminomethyl (-CH2NR2) |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For quinoline carboxylic acids, several strategies align with these principles.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinoline-4-carboxylic acid derivatives. researchgate.netrsc.orgnih.gov For instance, the three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid can be efficiently catalyzed by p-toluenesulfonic acid under microwave conditions, reducing reaction times from hours to mere minutes compared to conventional heating. rsc.org This leads to substantial energy savings and often results in higher yields. researchgate.netrsc.org

Use of Greener Solvents: Traditional syntheses of quinolines often rely on volatile and potentially hazardous organic solvents. Modern approaches favor the use of more environmentally benign solvents. Water has been successfully employed as a solvent for the Doebner reaction to produce 2-phenylquinoline-4-carboxylic acids. researchgate.net Similarly, aqueous ethanol (B145695) has been used as a medium for microwave-assisted syntheses. rsc.org These solvent choices reduce the environmental footprint of the synthesis.

Organocatalysis and Efficient Catalysts: Employing efficient and non-hazardous catalysts is a cornerstone of green chemistry. The use of p-toluenesulfonic acid or sulfamic acid as organocatalysts in multicomponent reactions for quinoline synthesis avoids the need for heavy metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netmdpi.com

| Green Chemistry Principle | Application in Quinoline Synthesis | Advantage |

|---|---|---|

| Energy Efficiency | Microwave-assisted reactions | Drastically reduced reaction times (minutes vs. hours) rsc.org |

| Safer Solvents | Use of water or aqueous ethanol | Reduces use of volatile/hazardous organic solvents researchgate.net |

| Catalysis | Use of organocatalysts (e.g., p-TSA) | Avoids toxic heavy metals, improves efficiency researchgate.net |

Iii. Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

Structural elucidation is the cornerstone of chemical analysis, confirming the identity and connectivity of atoms within a molecule. For 4-Hydroxyquinoline-7-carboxylic acid, a combination of nuclear magnetic resonance, mass spectrometry, infrared spectroscopy, and X-ray crystallography provides a complete picture of its architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

While specific experimental spectra for this compound are not extensively detailed in the available literature, the expected chemical shifts can be inferred from the analysis of closely related quinoline (B57606) derivatives. nih.govresearchgate.net The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the quinoline core. The protons on the benzene (B151609) ring (at positions 5, 6, and 8) and the pyridine (B92270) ring (at positions 2 and 3) would appear as doublets or singlets, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The protons of the hydroxyl and carboxylic acid groups would likely appear as broad singlets, and their positions could be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of the this compound skeleton. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group (C4) are expected to resonate at the downfield end of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 7.9 - 8.2 | 110 - 115 |

| H3 | 6.5 - 6.8 | 140 - 145 |

| C4 | - | 175 - 180 |

| H5 | 8.0 - 8.3 | 120 - 125 |

| H6 | 7.5 - 7.8 | 125 - 130 |

| C7 | - | 130 - 135 |

| H8 | 8.2 - 8.5 | 118 - 123 |

| C4a | - | 145 - 150 |

| C8a | - | 125 - 130 |

| COOH | 12.0 - 14.0 | 165 - 170 |

| OH | 10.0 - 12.0 | - |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.

For this compound (molecular formula C₁₀H₇NO₃, molecular weight 189.17 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass.

The fragmentation of quinolone carboxylic acids in MS/MS experiments typically involves characteristic losses of small neutral molecules. researchgate.net Common fragmentation pathways include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and the carboxyl group (COOH, 45 Da). researchgate.netlibretexts.org These fragmentation patterns provide confirmatory evidence for the presence of the hydroxyl and carboxylic acid functional groups.

Table 2: Expected Mass Spectrometry Data for this compound Note: Fragmentation is based on typical behavior of quinolone carboxylic acids.

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | C₁₀H₈NO₃⁺ | 190.050 | Protonated molecular ion |

| [M-H₂O+H]⁺ | C₁₀H₆NO₂⁺ | 172.039 | Loss of water |

| [M-CO₂H]⁺ | C₉H₇NO⁺ | 145.052 | Loss of carboxylic acid group (decarboxylation) |

| [M-H₂O-CO+H]⁺ | C₉H₆N⁺ | 144.044 | Subsequent loss of carbon monoxide |

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "molecular fingerprint" and is highly useful for identifying the functional groups present in a compound.

The FTIR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, often overlapping due to hydrogen bonding. mdpi.com A sharp, strong absorption peak around 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. Additional key peaks would include C=N and C=C stretching vibrations within the quinoline ring system (approx. 1500-1650 cm⁻¹) and C-O stretching (approx. 1200-1300 cm⁻¹). Analysis of a closely related tautomer, 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, supports these expected vibrational frequencies. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound Note: Positions are approximate and based on typical functional group frequencies and data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500 - 3300 (broad) | Carboxylic acid and Phenolic OH |

| C=O Stretch | 1680 - 1710 (strong) | Carboxylic acid carbonyl |

| C=N / C=C Stretch | 1500 - 1650 (medium-strong) | Aromatic ring vibrations |

| C-O Stretch | 1200 - 1300 (medium) | Phenolic C-O and Carboxylic C-O |

| C-H Stretch (Aromatic) | 3000 - 3100 (weak) | Aromatic C-H bonds |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated, providing exact bond lengths, bond angles, and intermolecular interactions.

As of now, a specific crystal structure for this compound has not been reported in the searched literature. However, analysis of similar structures, such as 2-Hydroxyquinoline-4-carboxylic acid, reveals that these molecules often form extensive hydrogen-bonding networks in the solid state, involving both the carboxylic acid and hydroxyl/keto groups. nih.gov Such an analysis for this compound would confirm its planar quinoline core and reveal the orientation of the carboxylic acid group relative to the ring system, as well as the packing of molecules in the crystal lattice.

Chromatographic Techniques for Purity and Lipophilicity Assessment (e.g., RP-HPLC)

Chromatographic methods, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are essential for the analysis of this compound. These techniques are used to separate the compound from impurities, thereby assessing its purity, and to determine key physicochemical properties like lipophilicity.

Purity assessment by RP-HPLC involves separating the target compound from any starting materials, byproducts, or degradation products. A high-purity sample will ideally show a single, sharp peak in the chromatogram.

Iv. Biological Activities and Therapeutic Potential

Antimicrobial Activity of 4-Hydroxyquinoline-7-carboxylic Acid and its Derivatives

Derivatives of the quinoline (B57606) core are well-established as potent antimicrobial agents. Their mechanism of action often involves the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication. nih.gov The structural versatility of the quinoline ring allows for modifications that enhance potency and broaden the spectrum of activity against various pathogens, including bacteria, fungi, viruses, and mycobacteria.

Quinolone-carboxylic acid derivatives have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov Research into these compounds has yielded potent agents with notable inhibitory effects. For instance, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives were synthesized and tested, with many showing potential antibacterial activity. nih.gov Compound 7p (7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline) emerged as a particularly potent inhibitor, with a Minimum Inhibitory Concentration (MIC) against Escherichia coli of 0.5 μg/mL, which was superior to the reference antibiotics ciprofloxacin (B1669076) and amoxicillin (B794). nih.gov It also showed modest activity against other Gram-negative strains. nih.gov Similarly, new 2-phenyl-quinoline-4-carboxylic acid derivatives have been evaluated, with compounds 5a4 and 5a7 showing good activity against Staphylococcus aureus (MIC of 64 μg/mL) and Escherichia coli (MIC of 128 μg/mL), respectively. researchgate.net

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 7-heptyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli (Gram-negative) | 0.5 µg/mL | nih.gov |

| Compound 5a4 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Staphylococcus aureus (Gram-positive) | 64 µg/mL | researchgate.net |

| Compound 5a7 (a 2-phenyl-quinoline-4-carboxylic acid derivative) | Escherichia coli (Gram-negative) | 128 µg/mL | researchgate.net |

| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Enteric Gram-negative bacteria | Potent Activity | nih.gov |

| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Pseudomonas aeruginosa (Gram-negative) | Active | nih.gov |

| New Quinolone Derivatives (e.g., ofloxacin, ciprofloxacin) | Gram-positive bacteria | Active | nih.gov |

The therapeutic potential of quinoline derivatives extends to antifungal applications. Studies have shown that specific structural modifications to the quinoline scaffold can yield compounds with significant activity against pathogenic fungi. For example, a series of 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones were synthesized and showed good inhibitory activity against Candida albicans and Aspergillus niger, with MIC values ranging from 0.8 to 25 µg/mL. researchgate.net Furthermore, research on 8-hydroxyquinoline (B1678124) derivatives demonstrated that the position of the hydroxyl group influences antifungal efficacy; derivatives with a hydroxyl group at the C-8 position were found to be more active than those with the hydroxyl at the C-4 position. nih.gov

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Candida albicans | 0.8 to 25 µg/mL | researchgate.net |

| 6,7-Bis-[S-(aryl)thio]-5,8-quinolinediones | Aspergillus niger | 0.8 to 25 µg/mL | researchgate.net |

| 8-Hydroxyquinoline Derivatives | Various Fungi | Generally more active than 4-hydroxyquinoline (B1666331) derivatives | nih.gov |

The 4-hydroxyquinoline scaffold is a key component in the design of antiviral agents, particularly as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase (IN). nih.gov This viral enzyme is critical for integrating the viral DNA into the host genome, a crucial step in the HIV replication cycle. nih.gov The 8-hydroxyquinoline-7-carboxylic acid structure, in particular, has been identified as a major pharmacophore for HIV-1 IN inhibitors, with early derivatives showing inhibitory concentrations (IC50) in the range of 0.3-4 µM. researchgate.net This scaffold's ability to chelate essential Mg2+ cofactors in the enzyme's active site is a key aspect of its mechanism. nih.gov While some newly designed N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives showed no significant anti-HIV-1 activity at concentrations below 100 µM in one study, the broader class of quinoline derivatives remains a promising area for the development of new anti-HIV agents. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-7-carboxylic acid derivatives | HIV-1 Integrase (IN) | 0.3 - 4 µM | researchgate.net |

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery of new therapeutic agents. rsc.org Quinolone derivatives have been identified as promising candidates in this area. rsc.org A study investigating styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety found several compounds to be more effective than standard drugs like isoniazid (B1672263) and ciprofloxacin against various mycobacterial species. benthamdirect.comnih.gov Notably, 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid showed activity comparable to standard drugs against the M. avium complex. benthamdirect.comnih.govresearchgate.net In another study, structure optimization of a lead quinolone compound led to the synthesis of derivatives 6b6, 6b12, and 6b21 , which exhibited potent activity against the M. tuberculosis H37Rv strain and a multidrug-resistant (MDR-TB) strain. rsc.org

| Compound | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-(2-hydroxystyryl)-8-hydroxyquinoline-7-carboxylic acid | M. avium complex | Comparable to standard drugs | benthamdirect.comnih.govresearchgate.net |

| Compound 6b6 | MDR-TB strain | 3 µg/mL | rsc.org |

| Compound 6b12 | MDR-TB strain | 2.9 µg/mL | rsc.org |

| Compound 6b21 | MDR-TB strain | 0.9 µg/mL | rsc.org |

Anticancer and Cytotoxic Effects

The quinoline nucleus is a fundamental building block for a variety of compounds exhibiting anticancer properties. researchgate.netnih.gov Derivatives of 4-hydroxyquinoline have been investigated for their cytotoxic effects against numerous cancer cell lines, demonstrating their potential as scaffolds for the development of novel chemotherapeutic agents. researchgate.netnih.gov

Research has confirmed that derivatives of quinoline-4-carboxylic acid can effectively inhibit the growth and proliferation of cancer cells. nih.gov A study involving a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives identified compound P6 as a potent inhibitor of several MLLr leukemic cell lines. frontiersin.org Further investigation revealed that its anticancer effects were due to the induction of cell cycle arrest in the G0/G1 phase and promotion of cell differentiation, rather than apoptosis. frontiersin.org Another study highlighted that 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) showed promising cytotoxic behavior against MCF-7 breast cancer cells. nih.gov The cytotoxic potential of these compounds is often selective, showing lower toxicity in non-tumoral cells compared to cancer cells, which is a desirable characteristic for an anticancer agent. researchgate.net

| Compound | Cancer Cell Line | Activity | Mechanism | Reference |

|---|---|---|---|---|

| Compound P6 (a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative) | MLLr leukemic cell lines | Potent inhibitory activity | G0/G1 phase cell cycle arrest, cell differentiation | frontiersin.org |

| 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast cancer) | Promising cytotoxic behavior | Inhibition of cell growth | nih.gov |

| Amidic derivative 5f (a 7-phenyl-pyrrolo[3,2-f]quinolinone) | Various cancer cells | Subnanomolar GI50s | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | researchgate.net |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. The inhibition of this process is a key strategy in cancer therapy. The quinoline skeleton is present in several compounds designed to target angiogenesis, primarily through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR).

VEGFRs, particularly VEGFR-2, are key mediators of the angiogenic signaling cascade. Research has focused on designing quinoline-based molecules that can block the ATP-binding site of these receptor tyrosine kinases. For example, novel quinoline and isatin (B1672199) derivatives have been synthesized and identified as potent inhibitors of VEGFR-2 kinase activity. nih.gov The design of these molecules often incorporates the quinoline core as a scaffold to correctly position pharmacophoric elements within the receptor's hinge region, effectively blocking downstream signaling required for endothelial cell proliferation and migration. nih.govresearchgate.net While direct evidence for this compound is not available, the established role of the quinoline scaffold in VEGFR inhibition points to a promising avenue for future investigation. researchgate.net

Apoptosis Induction

Inducing programmed cell death, or apoptosis, is a primary goal of cancer treatment. The quinoline scaffold has proven to be a versatile foundation for developing potent apoptosis-inducing agents. Derivatives have been shown to trigger cell death in a variety of cancer cell lines through multiple mechanistic pathways.

One common mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. For example, a tetrahydrobenzo[h]quinoline derivative was found to induce apoptosis in MCF-7 breast cancer cells by altering the balance of pro- and anti-apoptotic proteins, specifically increasing Bax expression while decreasing Bcl-2 expression, leading to caspase-9 activation. tbzmed.ac.ir Similarly, novel tetrahydroquinoline derivatives trigger apoptosis in glioblastoma cells by generating reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential and activates caspases. tuni.fi Other research on cyclopentaquinoline derivatives has shown they can induce apoptosis by inhibiting Topoisomerase II, an enzyme critical for DNA replication, leading to DNA damage and cell cycle arrest. rsc.org These findings highlight the capacity of the quinoline framework to be tailored to induce apoptosis through various means, including mitochondrial disruption and DNA damage pathways. nih.govtbzmed.ac.ir

| Compound Class | Effect | Cell Line | Mechanism | Reference |

|---|---|---|---|---|

| Tetrahydrobenzo[h]quinoline | Apoptosis induction up to 30% | MCF-7 | Increased Bax/Bcl-2 ratio, activation of intrinsic pathway. | tbzmed.ac.ir |

| Tetrahydroquinoline | ROS-mediated apoptosis | SNB19, LN229 (Glioblastoma) | Induction of intracellular and mitochondrial ROS, activation of Caspase-3/7. | tuni.fi |

| 4(1H)-Quinolone | Dose-dependent apoptosis | HepG2 | Associated with G2/M arrest. | nih.gov |

| Cyclopentaquinoline | Apoptosis up to 35.56% | HepG-2, HCT-116, etc. | Inhibition of Topoisomerase II, induction of DNA damage. | rsc.org |

Anti-inflammatory and Immunomodulatory Applications

Beyond oncology, the quinoline structure is implicated in compounds with significant anti-inflammatory and immunomodulatory effects.

Modulation of Immune Cell Chemotaxis

The migration of immune cells to sites of inflammation, a process known as chemotaxis, is a fundamental aspect of the immune response. While the quinoline scaffold is central to many immunomodulatory drugs, specific research detailing the effects of this compound or its close derivatives on immune cell chemotaxis is not extensively documented in current literature. This represents an area where further investigation is needed to fully characterize the immunomodulatory profile of this class of compounds.

Inhibition of Inflammatory Mediators

A key mechanism of anti-inflammatory action is the inhibition of inflammatory mediators, such as prostaglandins, which are produced by cyclooxygenase (COX) enzymes. Several studies have pointed to the potential of quinoline carboxylic acid derivatives to act as anti-inflammatory agents.

Research has shown that quinoline derivatives featuring a carboxylic acid group can function as COX inhibitors. researchgate.net Studies on various quinoline-3-carboxylic and quinoline-4-carboxylic acids demonstrated significant anti-inflammatory properties in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govresearchgate.net Another substituted quinoline carboxylic acid was found to suppress inflammation and joint destruction in animal models of arthritis, with a mechanism suggested to involve the downregulation of T-cell function rather than direct COX inhibition. nih.gov This indicates that quinoline carboxylic acids can exert anti-inflammatory effects through diverse pathways, making them a versatile scaffold for the development of new anti-inflammatory drugs.

Other Emerging Biological Activities

The diverse chemistry of the quinoline ring has led to the discovery of numerous other biological activities. For 4-hydroxyquinoline derivatives, one of the most noted emerging activities is their ability to modulate oxidative stress. Depending on the specific substitutions and the biological environment, these compounds can act as either antioxidants, scavenging harmful free radicals, or as pro-oxidants, generating ROS to induce cell death in cancer cells. nih.gov

Furthermore, the quinoline scaffold is a privileged structure for targeting various enzymes beyond those already discussed. Derivatives have been developed as inhibitors of Topoisomerase II, a key target in oncology, and SIRT3, a mitochondrial deacetylase involved in metabolism and cancer. frontiersin.orgrsc.org The foundational 4-hydroxyquinoline structure itself is also known to possess antimicrobial properties. nih.govtargetmol.com This broad range of activities underscores the therapeutic potential of the quinoline scaffold and suggests that this compound could possess a similarly multifaceted biological profile.

Antioxidant Properties

Research into the antioxidant capabilities of quinoline derivatives indicates a complex behavior that can be influenced by the molecular structure and the surrounding chemical environment. Studies on various 4-hydroxyquinoline derivatives have shown that these compounds can exhibit both antioxidant and pro-oxidant effects. For instance, certain 7-substituted-4-hydroxyquinoline-3-carboxylic acids, structural isomers of the subject compound, have been investigated for their effects on free-radical-initiated hemolysis of erythrocytes. nih.gov

In one study, it was observed that 7-fluoro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline-3-carboxylic acid could inhibit free-radical-induced peroxidation when dissolved in dimethyl sulfoxide (B87167) (DMSO). nih.gov However, when these compounds were enclosed in a dipalmitoyl phosphatidylcholine (DPPC) vesicle, they acted as pro-oxidants. nih.gov This switch in activity is attributed to the electron-attracting nature of the carboxylic group at the ortho position to the hydroxyl group, which can activate the phenoxy radical of the quinoline derivative. nih.gov

While these findings provide insight into the antioxidant potential of the 4-hydroxyquinoline scaffold, specific studies detailing the antioxidant or pro-oxidant activity of this compound were not prominently found in the reviewed literature. The position of the carboxylic acid group is crucial in determining these properties, and direct experimental data on the 7-carboxylic acid isomer is needed for a definitive characterization of its antioxidant profile.

Inhibition of Cellular Respiration

The 4-hydroxyquinoline core structure is a key feature in a class of compounds known to inhibit cellular respiration. Extensive research has been conducted on 7-substituted 4-hydroxyquinoline-3-carboxylic acids, which are structural isomers of this compound. These studies have demonstrated that derivatives of 4-hydroxyquinoline-3-carboxylic acid can act as potent inhibitors of cellular respiration by targeting key enzymes. nih.govnih.govnih.gov

The inhibitory activity of these compounds has been evaluated against both whole-cell models, such as Ehrlich ascites tumor cells, and isolated intracellular enzymes like malate (B86768) dehydrogenase. nih.gov Correlation analysis has revealed that the inhibition of ascites cell respiration is linearly related to the lipophilicity (π value) of the substituent at the 7-position, while the inhibition of malate dehydrogenase is linearly related to the molar refractivity (MR) of that substituent. nih.gov

Further studies extended the investigation to other dehydrogenase enzymes, including cytoplasmic malate dehydrogenase, lactate (B86563) dehydrogenase, and mitochondrial malate dehydrogenase. nih.gov Lipophilic congeners of 7-substituted 4-hydroxyquinoline-3-carboxylic acids showed a distinct specificity for inhibiting the mitochondrial enzyme. nih.gov The relationship between the chemical structure and the inhibitory activity has been explored through quantitative structure-activity relationship (QSAR) analyses, which have found a significant correlation between the van der Waals volume of the substituent and the cellular respiratory inhibition activity. nih.gov

It is important to note that this body of research focuses on the 3-carboxylic acid isomers. While these findings underscore the potential of the 4-hydroxyquinoline scaffold to interfere with cellular respiration, the precise inhibitory activity and enzymatic targets of this compound may differ due to the alternative positioning of the carboxylic acid group.

P-Selectin Antagonism for Atherosclerosis Treatment

P-selectin is an adhesion molecule that plays a critical role in the initial recruitment of leukocytes to the site of inflammation on the endothelial surface, a key process in the development of atherosclerosis. nih.gov The inhibition of the interaction between P-selectin and its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), is a promising therapeutic strategy for treating atherosclerosis. beilstein-journals.org

While direct evidence of P-selectin antagonism by this compound is not available in the reviewed scientific literature, complex derivatives based on a quinoline scaffold have been identified as potent P-selectin antagonists. One such example is 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, a compound that has shown efficacy in preclinical models. nih.gov The development of quinoline salicylic (B10762653) acids as P-selectin antagonists has been a subject of medicinal chemistry research, aiming to improve pharmacokinetic properties and efficacy in models of vascular injury and atherogenesis. publichealthtoxicology.com

These findings highlight the potential of the broader quinoline class of compounds in the context of atherosclerosis treatment through P-selectin antagonism. However, the activity of the specific, un-substituted this compound in this regard has not been explicitly detailed in the available research.

HBV RNA Destabilization

The destabilization of Hepatitis B Virus (HBV) RNA is a key therapeutic strategy to combat chronic HBV infection. While direct studies on the effect of this compound on HBV RNA were not identified, research on related quinoline derivatives has shown promise in this area.

For instance, a study on new ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives demonstrated significant anti-HBV activities. nih.gov Several of these compounds were found to inhibit the expression of viral antigens (HBsAg and HBeAg) and the replication of HBV DNA in HepG2.2.15 cells more potently than the reference drug, lamivudine. nih.gov Specifically, compounds 11c , 12c , and 12g from this series showed notable inhibitory capabilities.

Table 1: Anti-HBV Activity of Selected Ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate Derivatives

| Compound | IC₅₀ (µM) for HBV DNA inhibition | Selectivity Index (SI) |

|---|---|---|

| 11c | 12.6 | 12.4 |

| 12c | 3.5 | 37.9 |

| 12g | 2.6 | 61.6 |

| Lamivudine (3TC) | 343.2 | 7.0 |

It is crucial to emphasize that these results pertain to derivatives of a structural isomer (3-carboxylic acid) of the compound of interest. The specific impact of this compound on HBV RNA stability and viral replication remains an area for future investigation.

Biosensor Development

The unique fluorescent properties of the quinoline scaffold have led to its use in the development of chemosensors. nih.gov Specifically, 8-hydroxyquinoline and its analogues are well-known for their ability to form complexes with various metal ions, resulting in changes in their fluorescence that can be used for detection. nih.gov These 8-hydroxyquinoline-based sensors have been developed for a wide range of metal ions, including Fe³⁺, Al³⁺, Zn²⁺, and Cu²⁺. nih.gov

The fluorescence properties of 2-Hydroxyquinoline-4-carboxylic acid, a structural isomer of the subject compound, have been noted for their potential in fluorescent labeling of biomolecules and in sensing applications. biosynth.com Quinoline-based receptors have also been designed for the fluorometric discrimination of carboxylic acids. beilstein-journals.org

While the broader family of hydroxyquinolines has demonstrated significant utility in the field of biosensors, the specific application of this compound in biosensor development has not been detailed in the reviewed literature. Its inherent fluorescent properties and potential for modification suggest it could be a candidate for such applications, though this would require dedicated research.

V. Molecular Mechanisms of Action

Target Identification and Validation

The exploration of 4-hydroxyquinoline (B1666331) derivatives has led to the identification of several potential protein targets. Through a variety of study methodologies, including enzyme inhibition assays, researchers have validated the interaction of these compounds with enzymes critical to the survival and proliferation of pathogens and the progression of diseases like cancer and HIV.

The primary mechanism of action for many quinoline (B57606) derivatives is the inhibition of essential enzymes. The following subsections detail the inhibitory activity of compounds structurally related to 4-Hydroxyquinoline-7-carboxylic acid against a range of validated enzyme targets.

Derivatives of 4-hydroxy-2-quinolone-3-carboxamide have been synthesized and evaluated for their inhibitory activity against S. aureus GyrB. These studies have demonstrated that modifications to the quinoline ring system can significantly impact potency. For instance, the introduction of electron-donating groups at positions 6 or 8, or electron-withdrawing groups at position 7, has been shown to be favorable for GyrB inhibition. nih.govfrontiersin.org One study identified a 4-hydroxy-2-quinolone-3-carboxamide derivative with an N-quinazolinone moiety as a novel and moderate inhibitor of S. aureus GyrB with an IC₅₀ value of 1.21 µM. nih.govfrontiersin.org Further structural modifications of this hit compound led to the identification of even more potent inhibitors, with IC₅₀ values as low as 0.28 µM. nih.govfrontiersin.org

The proposed binding mode of these inhibitors involves the formation of hydrogen bonds and electrostatic interactions with key residues in the ATP-binding site of GyrB, such as Arg84 and Arg144. nih.gov This inhibition of DNA gyrase, and by extension topoisomerase IV, disrupts DNA replication and repair processes, ultimately leading to bacterial cell death.

Table 1: Inhibitory Activity of 4-Hydroxy-2-quinolone-3-carboxamide Derivatives against S. aureus DNA Gyrase B

| Compound ID | Modification | IC₅₀ (µM) |

|---|---|---|

| f1 | N-quinazolinone moiety | 1.21 |

| f4 | 6-MeO substitution | 0.31 |

| f14 | Modified N-quinazolinone | 0.28 |

| f6 | 7-Chloro substitution | 0.83 |

| f8 | 7-Methoxy substitution | 7.90 |

| f10 | 8-Cl substitution | 9.70 |

| f12 | 8-MeO substitution | 0.878 |

Data sourced from studies on 4-hydroxy-2-quinolone-3-carboxamide derivatives, which are structurally related to this compound. nih.govfrontiersin.org

The increasing prevalence of antibiotic resistance mediated by metallo-β-lactamases (MBLs) has spurred the search for effective inhibitors. While direct studies on this compound are limited, research on the isomeric 8-hydroxyquinoline-7-carboxylic acid suggests that the quinoline carboxylic acid scaffold is a promising pharmacophore for MBL inhibition.

8-Hydroxyquinolines are known metal chelators, a property that is critical for the inhibition of zinc-dependent MBLs. nih.gov A compound featuring the 8-hydroxyquinoline-7-carboxylic acid moiety was found to reverse amoxicillin (B794) resistance in a VIM-2 expressing E. coli strain, demonstrating its ability to inhibit MBLs. nih.gov Molecular modeling studies suggest that 8-hydroxyquinoline-7-carboxylic acid can bind within the active site of MBLs such as VIM-2 and NDM-1. nih.gov Although this binding does not involve direct chelation of the zinc ions in some cases, it still effectively blocks the enzyme's activity. nih.gov

The development of MBL inhibitors is an active area of research, and the quinoline core, particularly with hydroxyl and carboxyl substitutions, represents a promising avenue for the discovery of new therapeutics to combat antibiotic-resistant bacteria.

The quinoline scaffold is a key feature in a number of compounds designed to inhibit HIV-1 integrase, a crucial enzyme for the replication of the virus. While specific data for this compound is scarce, research on related compounds highlights the potential of this chemical class.

Studies on 4-quinolone-3-carboxylic acid derivatives have shown that this scaffold can be modified to produce compounds with anti-HIV-1 activity. For example, merging the salicylhydrazide pharmacophore, a known but cytotoxic integrase inhibitor, with the 4-quinolone-3-carboxylic acid platform resulted in derivatives with modest anti-HIV-1 activity and no significant cytotoxicity. researchgate.net

More directly relevant, the isomeric 8-hydroxyquinoline-7-carboxylic acid has been incorporated into the structure of new HIV-1 integrase inhibitors, yielding compounds with IC₅₀ values in the low micromolar range (0.3-4 µM). unica.it However, the substitution pattern on the quinoline ring is critical for activity. For instance, simply adding a carboxylic acid group at the C-7 position of 8-hydroxyquinaldine (B167061) did not enhance its inhibitory potency against HIV-1 integrase.

Table 2: Inhibitory Activity of a Quinoline Derivative against HIV-1 Integrase

| Compound | Target | IC₅₀ (µM) |

|---|

Data for a derivative containing the 8-hydroxyquinoline-7-carboxylic acid scaffold. unica.it

Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated as inhibitors of dehydrogenase enzymes, which play vital roles in cellular respiration. A series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids were synthesized and evaluated for their ability to inhibit malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase. dntb.gov.uanih.gov

These studies revealed that lipophilic congeners exhibited a clear specificity for the inhibition of mitochondrial malate dehydrogenase. dntb.gov.uanih.gov Correlation analysis indicated that the inhibition of malate dehydrogenase was linearly related to the molar refractivity (MR) of the substituents at the 7-position, suggesting that the size and polarizability of the substituent are important for binding to the enzyme. nih.gov

While these studies focused on 3-carboxylic acid derivatives, they provide strong evidence that the 4-hydroxyquinoline scaffold with a carboxylic acid at the 7-position could also effectively inhibit dehydrogenase enzymes. The specific nature of the substituent at other positions would likely influence the potency and selectivity of inhibition.

Table 3: Inhibition of Dehydrogenase Enzymes by 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acid Derivatives

| Enzyme Target | Key Finding |

|---|---|

| Mitochondrial Malate Dehydrogenase | Lipophilic derivatives show specific inhibition. |

| Cytoplasmic Malate Dehydrogenase | Tested, with varying levels of inhibition. |

| Lactate Dehydrogenase | Tested, with varying levels of inhibition. |

Qualitative findings from studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids. dntb.gov.uanih.gov

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets for cancer therapy. The quinoline scaffold has been incorporated into the design of novel HDAC inhibitors.

Specifically, 2-substituted phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their HDAC inhibitory activity. researchgate.net In one study, a derivative, molecule D28, exhibited selectivity for HDAC3 with an IC₅₀ value of 24.45 µM, while showing no inhibition of HDAC1, 2, and 6. researchgate.net This suggests that the quinoline-4-carboxylic acid core can serve as a "cap" moiety that interacts with the entrance of the HDAC active site. Further derivatization, such as the introduction of a hydrazide zinc-binding group, significantly improved the inhibitory activities, particularly against HDAC3. researchgate.net

Although no direct data is available for this compound, these findings indicate that the quinoline carboxylic acid framework is a viable starting point for the development of new HDAC inhibitors. The specific substitution pattern, including the placement of the hydroxyl and carboxylic acid groups, would be expected to influence the potency and isoform selectivity of such compounds.

Table 4: Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative against HDAC Isoforms

| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |

|---|---|---|---|---|

| D28 | >100 | >100 | 24.45 | >100 |

| D29 (Hydrazide derivative of D28) | 32.59 | 183.5 | 0.477 | >1000 |

Data for 2-phenylquinoline-4-carboxylic acid derivatives, which are structurally related to this compound. researchgate.net

Metal Ion Chelation as a Mechanism of Action

Hydroxyquinoline derivatives are well-established metal chelating agents. dovepress.com The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is particularly noted for forming stable complexes with a variety of divalent and trivalent metal ions. tandfonline.comnih.gov This chelating ability is a primary source of the biological activities of these compounds. dovepress.com The mechanism involves the formation of a coordination complex with metal ions through the deprotonated phenolate (B1203915) oxygen (–O⁻) and the nitrogen atom of the quinoline ring. nih.gov

Although much of the literature focuses on 8-HQ, the 4-hydroxyquinoline structure possesses similar functional groups—a hydroxyl group and a heterocyclic nitrogen atom—that can participate in metal chelation. This process can be crucial for biological activity, as transition metal cations are essential for the survival and proliferation of pathogens and cancer cells. tandfonline.comnih.gov By sequestering these essential metal ions, hydroxyquinoline compounds can inhibit metalloenzymes that are critical for processes like DNA synthesis and cellular respiration, leading to cytostatic or cytotoxic effects. tandfonline.com The chelation of iron, for example, can prevent the Fenton reaction, which generates damaging reactive oxygen species. researchgate.net

Disruption of Cellular Processes in Pathogens and Cancer Cells

Compounds based on the 4-hydroxyquinoline-3-carboxylic acid structure have been identified as inhibitors of cellular respiration. nih.gov Research has shown that these molecules can specifically target and inhibit mitochondrial malate dehydrogenase, an essential enzyme in the citric acid cycle. nih.gov By disrupting cellular respiration, these compounds can effectively deplete the energy supply of rapidly proliferating cells, such as those found in tumors.

Furthermore, quinoline carboxylic acid derivatives have demonstrated the ability to induce cytotoxicity in various cancer cell lines. nih.govnih.gov Studies on related compounds suggest mechanisms that include the induction of apoptosis and disruption of the cell cycle. The ability of these compounds to act as metal chelators can also contribute to their cytotoxic effects by interfering with enzymes essential for DNA synthesis and repair. tandfonline.com For example, the formation of an iron-chelator complex can lead to membrane damage and trigger endonuclease activity, ultimately resulting in an apoptotic-like cell death. tandfonline.com

Molecular Interactions with Biological Macromolecules

The interaction of quinolone carboxylic acid derivatives with biological macromolecules like proteins and nucleic acids is governed by a variety of non-covalent forces. mdpi.com The molecular structure, featuring a planar aromatic system, hydrogen bond donors (hydroxyl and carboxylic acid groups), and acceptors (carbonyl oxygen and nitrogen atom), allows for a range of interactions. mdpi.com

Intramolecular hydrogen bonding is a key feature, often observed between the hydroxyl group and the carbonyl oxygen of the carboxylic acid moiety. mdpi.com This interaction influences the molecule's conformation and its ability to fit into the binding sites of biological targets.

Binding Site Analysis (e.g., within Integrase Active Site)

Docking studies on derivatives of 4-hydroxyquinoline have provided significant insights into how these molecules orient themselves within the active sites of their target enzymes. For instance, in studies involving HIV-1 integrase, derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline were found to consistently occupy a similar location within the enzyme's active site. nih.gov

Computational docking analyses predict the binding affinity and specific interactions that stabilize the molecule within the pocket. The binding energy is a key indicator of the stability of the compound-enzyme complex.

| Compound Type | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Components |

|---|---|---|---|

| 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives | HIV-1 Integrase | -7.3 to -7.9 | DG4, DC16, DA17, Mg²⁺ |

These studies reveal that the aryl group of the inhibitor molecule often fits into a specific, tight pocket created by the nucleotides of the viral DNA, such as guanine, cytosine, and adenine (B156593) residues when modeled with the DNA-integrase complex. nih.gov This precise fit is a critical determinant of the compound's inhibitory potential.

Coordination Chemistry in Biological Systems

A primary mechanism for this class of compounds, particularly in the context of HIV integrase inhibition, is the chelation of divalent metal ions essential for the enzyme's catalytic activity. The active site of HIV integrase contains two crucial magnesium ions (Mg²⁺). The 4-hydroxyquinoline scaffold, with its hydroxyl and carboxylic acid groups, is perfectly positioned to act as a bidentate ligand, coordinating with these metal ions. nih.govresearchgate.net

This chelating action is a hallmark of many integrase inhibitors. researchgate.net Docking studies of similar compounds confirm that the hydroxy and carboxamide groups interact directly with the Mg²⁺ ions in the active site. nih.gov This coordination effectively sequesters the metal ions, rendering the enzyme incapable of performing its catalytic function of integrating viral DNA into the host genome. The ability to form stable complexes with metal ions is a fundamental aspect of the biological action of these compounds. nih.govfiveable.me

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-stacking)

Hydrogen Bonding : The hydroxyl and carboxylic acid moieties are potent hydrogen bond donors and acceptors. mdpi.com Studies on related quinolone structures have identified several types of hydrogen bonds, including intramolecular O–H•••O bonds that enhance molecular stability and intermolecular N–H•••O and C–H•••O bonds with residues in the active site. mdpi.comsriramchem.com The oxygen atom of the carbonyl group in the carboxylic moiety is a frequent proton acceptor in these interactions. mdpi.com

π-stacking and Dispersion Forces : The extended aromatic system of the quinoline ring is capable of engaging in dispersion interactions, a form of van der Waals force, with aromatic residues in the enzyme's binding pocket. mdpi.com These π-π stacking interactions are crucial for the proper orientation and anchoring of the molecule within the active site.

| Interaction Type | Participating Groups on the Compound | Description |

|---|---|---|

| Hydrogen Bonding | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Forms intermolecular bonds (e.g., N–H•••O, C–H•••O) with enzyme residues and intramolecular bonds (O–H•••O) that stabilize the compound's conformation. mdpi.comsriramchem.com |

| π-stacking/Dispersion Forces | Aromatic Quinoline Ring System | Engages in non-covalent stacking interactions with aromatic amino acid residues or DNA bases in the binding site. mdpi.com |

| Metal Coordination | Hydroxyl (-OH), Carboxylic Acid (-COOH) | Chelates divalent metal ions (e.g., Mg²⁺) in the enzyme's active site, disrupting catalytic function. nih.gov |

The interplay of these non-covalent forces, in conjunction with the critical metal chelation, defines the molecular mechanism of action for this compound and its analogs as potent enzyme inhibitors.

Vi. Structure Activity Relationships Sar and Drug Design

Principles of Structure-Activity Relationship (SAR) Studies for 4-Hydroxyquinoline-7-carboxylic Acid Derivatives

The biological activity of the this compound scaffold can be significantly modulated by introducing various substituents onto the quinoline (B57606) ring. The position and electronic properties of these substituents are crucial.

The C7 position is a key site for modification. Studies on related 4-hydroxyquinoline-3-carboxylic acids have shown that introducing substituents at the 7-position directly influences biological outcomes such as the inhibition of cellular respiration. nih.gov For instance, the presence of an electron-withdrawing group like a chloro (-Cl) group at the C7 position is a common feature in many biologically active quinolines, such as the antimalarial drug chloroquine (B1663885), and is considered essential for optimal activity. youtube.com Conversely, replacing it with an electron-donating group can lead to a complete loss of potency. youtube.com The electronic influence of substituents at positions C5 and C7 can alter the molecule's properties, which is a key consideration in drug design. rroij.com

Modifications at other positions also have a profound impact. For example, in the closely related 8-hydroxyquinoline (B1678124) series, substitutions on the ancillary phenyl ring of 2-styrylquinolines were found to be critical for activity against Pim-1 kinase. researchgate.net While the core 8-hydroxy-7-carboxylic acid moiety was the crucial pharmacophore, the pattern of hydroxyl and methoxy (B1213986) groups on the appended ring system fine-tuned the binding affinity. researchgate.netnih.gov This highlights that even distal modifications can significantly affect the molecule's interaction with its biological target.

Table 1: Impact of Substituent Modifications on the Biological Activity of Quinoline Derivatives

| Scaffold/Derivative | Position of Modification | Substituent Change | Observed Effect on Biological Activity | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline (Chloroquine analog) | C7 | Chloro (-Cl) group replaced with a methyl (-CH₃) group | Complete loss of antimalarial activity | youtube.com |

| 4-Hydroxyquinoline-3-carboxylic acid | C7 | Introduction of various substituents | Modulated inhibition of cellular respiration; activity correlated with lipophilicity | nih.gov |

| 8-Hydroxyquinoline-7-carboxylic acid | C2 (styrylquinoline) | Varying hydroxyl and methoxy patterns on the phenyl ring | Significant changes in Pim-1 kinase inhibitory potency | researchgate.net |

The hydroxyl group at the C4 position (which exists in tautomeric equilibrium with a 4-keto form) and the carboxylic acid at the C7 position are fundamental to the biological activity of this scaffold. These polar, ionizable groups are often directly involved in binding to macromolecular targets like enzymes or receptors.

The combination of a hydroxyl group and a nearby nitrogen atom, as seen in hydroxyquinolines, allows for the chelation of metal ions and the formation of critical hydrogen bonds with biological targets. mdpi.com Studies on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this specific arrangement as a "crucial pharmacophore" for inhibiting Pim-1 kinase. researchgate.netnih.gov Molecular modeling suggested that these groups interact directly with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. researchgate.netnih.gov

Similarly, research on 4-oxo-quinolones demonstrated that the 4-keto moiety (the tautomer of the 4-hydroxyl group) was more active than a 4-methoxy group, indicating the importance of the hydrogen-bonding capability of the hydroxyl/keto group for antimalarial potency. nih.gov The carboxylic acid group, with its negative charge at physiological pH, is pivotal for forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., lysine (B10760008), arginine) in a target's active site. However, its form is critical; converting a carboxyl ester to a free carboxylic acid in one series of quinolones resulted in a complete loss of antimalarial activity, demonstrating the sensitive nature of this functional group's role. nih.gov

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is paramount as it governs the ability of a molecule to cross biological membranes to reach its site of action. For this compound derivatives, there is a clear correlation between lipophilicity and biological activity.

In a study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the inhibition of Ehrlich ascites tumor cell respiration was found to be linearly related to the lipophilicity parameter, π. nih.gov This suggests that for this specific biological effect, increasing lipophilicity enhances the compound's ability to penetrate the cell membrane and exert its inhibitory action. Similarly, the antiviral activity of certain 8-hydroxyquinoline derivatives was observed to increase linearly with increasing lipophilicity. nih.gov

However, the relationship between lipophilicity and biological activity is not always linear. Often, a parabolic or bilinear relationship is observed, where activity increases with lipophilicity up to an optimal point, after which further increases in lipophilicity lead to decreased activity. researchgate.net This can be due to poor solubility in aqueous media, increased metabolic breakdown, or trapping within lipid bilayers, which prevents the compound from reaching its target. researchgate.net Therefore, designing effective drugs based on the this compound scaffold requires a careful balance of lipophilic and hydrophilic characteristics to ensure adequate membrane permeability without compromising solubility and target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational evolution of traditional SAR studies, aiming to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors that quantify physicochemical properties, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. nih.govresearchgate.net

QSAR models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. For quinoline derivatives, these parameters are used to quantitatively describe how structural changes affect biological response. nih.gov

A classic study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids provides a clear example. nih.gov The researchers designed a set of fifteen compounds to minimize covariance between key physicochemical parameters and then correlated these parameters with biological activity. They found that the inhibition of Ehrlich ascites cell respiration was linearly dependent on the hydrophobic parameter π, while the inhibition of the enzyme malate (B86768) dehydrogenase was linearly related to the steric parameter MR (molar refractivity). nih.gov This demonstrates how different biological activities for the same set of compounds can be governed by distinct physicochemical properties.

Table 2: Key Physicochemical Parameters in QSAR and Their Significance

| Parameter | Symbol | Property Represented | Significance in Drug Action |

|---|---|---|---|

| Hydrophobicity constant | π | A measure of a substituent's contribution to a molecule's lipophilicity. | Influences membrane transport, solubility, and hydrophobic interactions with the target. |

| Molar Refractivity | MR | A measure of a substituent's volume and polarizability (steric effects). | Relates to how well a molecule fits into a binding site and the potential for van der Waals interactions. |

| Hammett Constant | σ | A measure of a substituent's electron-donating or electron-withdrawing ability. | Affects the electronic environment of the molecule, influencing pKa and the potential for electronic or ionic interactions. |

The ultimate goal of QSAR is to generate robust and validated predictive models. mdpi.com These mathematical models, once established using a "training set" of compounds with known activities, can be used to forecast the biological activity of a "test set" of compounds or entirely new molecules. nih.govresearchgate.net This predictive power is invaluable in modern drug discovery.

For instance, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives to predict their inhibitory activity against specific biological targets. nih.gov By using various 2D and 3D molecular descriptors, researchers can build regression models that link these structural features to potency. nih.gov A validated QSAR model can then be used to screen a virtual library of thousands of potential derivatives of this compound. This in silico screening can identify compounds with a high probability of being active and selective, allowing chemists to focus their synthetic resources on the most promising candidates. nih.govresearchgate.net This approach not only accelerates the discovery of lead compounds but also provides deeper insights into the specific molecular properties that are essential for the desired therapeutic effect.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling and lead optimization are essential computational and chemical strategies aimed at identifying the key structural motifs responsible for a molecule's biological activity and modifying the lead compound to enhance its desired properties.

The biological activity of derivatives of this compound is intrinsically linked to their specific structural features, which allow for precise interactions with their biological targets. A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors, hydrogen bond acceptors, and aromatic regions.

The 4-hydroxyl group and the 7-carboxylic acid moiety are critical pharmacophoric elements. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is a potent hydrogen bond acceptor and can engage in ionic interactions. For instance, in the context of Pim-1 kinase inhibition by the related 8-hydroxy-quinoline-7-carboxylic acid scaffold, molecular modeling suggests that this moiety is crucial for activity through interactions with key amino acid residues like Asp186 and Lys67 within the ATP-binding pocket. nih.gov This highlights the importance of the relative positioning of the hydroxyl and carboxylic acid groups for specific target recognition.

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active compound with a different chemical scaffold while preserving the essential pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. For instance, in the optimization of tubulin inhibitors, scaffold hopping has been employed by replacing a quinazoline (B50416) ring system with other fused aromatic heterocycles like pyrido[2,3-d]pyrimidine (B1209978) and quinoline, demonstrating that these can be bioisosteric replacements that maintain high potency. nih.gov While specific examples starting from this compound are not extensively documented, this principle could be applied to discover new core structures that maintain the critical hydroxyl and carboxylic acid functionalities in a similar spatial arrangement.

Fragment-based lead discovery (FBLD) is another powerful approach in drug discovery. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Once a binding fragment is identified, it can be optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. nih.gov A notable example is the discovery of 8-hydroxyquinoline-7-carboxylic acid as a nanomolar metallo-β-lactamase inhibitor. researchgate.net This discovery originated from a fragment-based screening of a metal chelator library, which identified 8-hydroxyquinoline as a hit. A subsequent hit-based substructure search led to the identification of the more potent 8-hydroxyquinoline-7-carboxylic acid. researchgate.net This example with a close isomer underscores the potential of using the this compound core as a starting point in FBLD campaigns.

Design Strategies for Enhanced Potency and Selectivity

Various design strategies can be employed to improve the potency and selectivity of compounds based on the this compound scaffold. These often involve modifications at different positions of the quinoline ring.

Systematic modifications of the quinoline core can lead to significant improvements in biological activity. For example, a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration demonstrated how different substituents at the 7-position influence activity. nih.gov The study revealed a correlation between the physicochemical properties of the substituents and their inhibitory effects on both whole cells and a specific enzyme, malate dehydrogenase. nih.gov

Below is an interactive data table summarizing the findings for a selection of these compounds, illustrating the impact of the substituent at the 7-position on the inhibition of Ehrlich ascites cell respiration.

| Compound | Substituent (R) | Physicochemical Parameter (π) | % Inhibition of Cell Respiration (at 0.1 mM) |

| 1 | H | 0 | 25 |

| 2 | CH3 | 0.56 | 45 |

| 3 | Cl | 0.71 | 55 |

| 4 | Br | 0.86 | 65 |

| 5 | OCH3 | -0.02 | 20 |

| 6 | NO2 | -0.28 | 15 |

Data derived from a study on 7-substituted 4-hydroxyquinoline-3-carboxylic acids. nih.gov

This data indicates that lipophilicity (represented by the π value) at the 7-position is positively correlated with the inhibition of cell respiration in this series.

Bioisosteric replacement is another key strategy. This involves substituting a functional group with another group that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. The carboxylic acid group at the 7-position, for instance, could be replaced with other acidic bioisosteres such as tetrazoles or acyl sulfonamides to potentially modulate the compound's properties. researchgate.net Such modifications can alter the pKa, lipophilicity, and metabolic profile of the molecule, which in turn can affect its biological activity and pharmacokinetic properties.

Furthermore, introducing substituents at other positions of the quinoline ring can also be explored to enhance selectivity. For example, modifications could be designed to exploit unique features in the binding site of the target enzyme compared to related off-target proteins. The introduction of bulky or specifically interacting groups could create favorable interactions in the target's active site while causing steric hindrance in the active sites of off-target molecules, thereby improving selectivity.

Vii. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-Hydroxyquinoline-7-carboxylic acid, these simulations are crucial for understanding its potential as a biologically active agent by modeling its interaction with protein targets.

Molecular docking simulations are employed to predict how this compound and its analogs bind within the active sites of various biological targets, such as enzymes and receptors. These simulations calculate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and potent interaction.

For instance, docking studies on similar quinoline (B57606) derivatives have been performed against targets like bacterial DNA gyrase and human topoisomerase IIα. nih.gov The binding affinities for a series of fluoroquinolines against E. coli DNA gyrase B ranged from -6.1 to -7.2 kcal/mol. nih.gov Similarly, derivatives of 8-hydroxyquinoline (B1678124) have been docked against proteins from S. aureus, P. aeruginosa, and E. coli, with binding parameters indicating stable interactions. researchgate.net These studies help identify the most probable binding poses and rank potential derivatives based on their predicted affinities, guiding the synthesis of more effective compounds. nih.gov

Table 1: Example Binding Affinities of Quinoline Derivatives Against Bacterial Targets (Note: Data is for illustrative purposes based on studies of similar compounds)

| Compound Class | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Fluoroquinolines | E. coli DNA Gyrase B | -6.1 to -7.2 |

| 8-Hydroxyquinolines | S. aureus protein (1JIJ) | -5.8 to -6.5 |

Beyond predicting binding affinity, molecular docking elucidates the specific non-covalent interactions that stabilize the ligand-target complex. For this compound, key interactions include hydrogen bonds, hydrophobic interactions, and metal chelation.